4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate
Description
4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate is an organic compound with the molecular formula C32H23NO3 This compound is characterized by its complex structure, which includes multiple biphenyl groups and a central amide linkage
Properties
IUPAC Name |
[4-[(4-phenylbenzoyl)amino]phenyl] 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23NO3/c34-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)33-29-19-21-30(22-20-29)36-32(35)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRQXSXEQKCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate typically involves the following steps:
Formation of Biphenylcarboxylic Acid: The initial step involves the preparation of biphenylcarboxylic acid through a Friedel-Crafts acylation reaction. This reaction requires biphenyl and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The biphenylcarboxylic acid is then reacted with an amine derivative to form the amide linkage. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the amide product with another biphenylcarboxylic acid derivative. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid to drive the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Biphenylcarboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with specific properties.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of molecular probes or inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may serve as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate: Similar in structure but with a methyl ester group instead of a biphenylcarboxylate.
3-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate: Differing in the position of the amide linkage.
Uniqueness
4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate is unique due to its specific arrangement of biphenyl groups and the central amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
